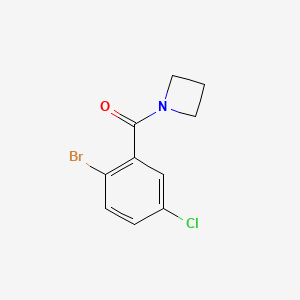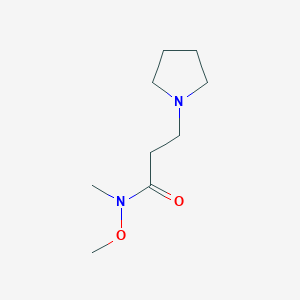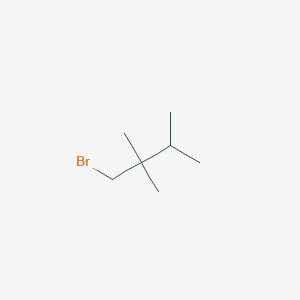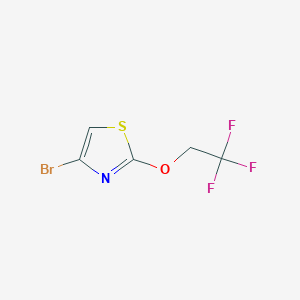
4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the compound. The InChI code for a similar compound, 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, is 1S/C7H5BrF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. For a similar compound, 1-Bromo-2-(trifluoromethoxy)benzene, the boiling point is 158-160°C, and the density is 1.62 g/mL at 25°C .Aplicaciones Científicas De Investigación
1. Synthesis and Applications in Drug Discovery
4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole is synthesized using a protocol that involves the preparation of 1,3-dibromo-1,1-difluoro-2-propanone. This compound serves as a new synthon, allowing for the chemoselective preparation of thiazoles, which are significant in drug discovery programs. The method offers a way to introduce a bromodifluoromethyl group at the C4 of the thiazole, making it a useful candidate for further transformations such as Br/F exchange, which is beneficial in radiopharmaceutics. The approach's application in preparing a precursor of biologically relevant compounds, such as DF2755Y, is also noteworthy (Colella et al., 2018).
2. Application in Azo Dye Synthesis
The compound exhibits utility in synthesizing trifluoromethylthiazoles, which further react with various compounds to form 4-trifluoromethylthiazoles. Notably, these compounds are applied in azo dye synthesis, and the absorption maxima of the resulting azo dyes are subject to investigation, suggesting applications in dye and pigment industry (Tanaka et al., 1991).
3. Role in Organic Ionic Liquids (OILs)
Thiazole-based compounds, including 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole, are used to produce organic ionic liquids (OILs). These OILs show promise in promoting reactions like the benzoin condensation of benzaldehyde when treated with triethylamine, indicating their significance in catalytic and synthetic organic chemistry (Davis & Forrester, 1999).
4. Contribution to the Synthesis of Aromatic Heterocyclic Fluorescent Compounds
The compound is involved in the synthesis of thiazole-based aromatic heterocyclic fluorescent compounds. These compounds, characterized by various electron-donating and electron-withdrawing groups, show significant promise in applications due to their adjustable electronic properties and high fluorescence quantum yields, which are crucial in fields like materials science and bioimaging (Tao et al., 2013).
5. Applications in Organic Synthesis and Material Science
The compound's derivatives are used in the synthesis of various scaffolds, including isoxazoles, triazoles, and propargylamine derivatives, showcasing its versatility in organic synthesis. These scaffolds are structurally diverse and hold biological significance, indicating potential applications in pharmaceuticals and material science (Dalmal et al., 2014).
6. Anti-Corrosion Properties in Materials
Certain derivatives containing the thiazole moiety have been synthesized and evaluated for their anti-corrosion activity. This indicates potential industrial applications, particularly in protecting materials from corrosion, which is a critical aspect in the longevity and durability of various structures and machinery (Rehan et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NOS/c6-3-1-12-4(10-3)11-2-5(7,8)9/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZARVONFQIONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



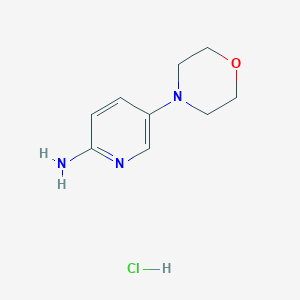
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)
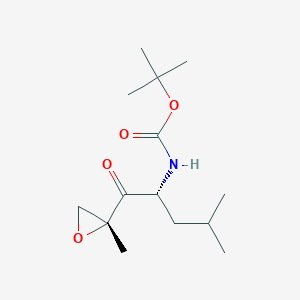

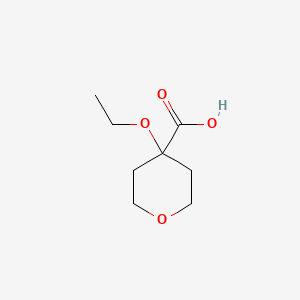
![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)
